molecular formula C19H37BrO8 B606406 Bromo-PEG6-t-butyl ester CAS No. 1393330-41-0

Bromo-PEG6-t-butyl ester

Cat. No.: B606406
CAS No.: 1393330-41-0
M. Wt: 473.4
InChI Key: MCRDORXGTMATBG-UHFFFAOYSA-N
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Description

Bromo-PEG6-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The compound is known for its increased aqueous solubility due to the PEG spacer. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid .

Scientific Research Applications

Bromo-PEG6-t-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Bromo-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology

Mode of Action

The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This property is essential for the formation of covalent bonds with target proteins. The t-butyl protected carboxyl group can be deprotected under acidic conditions , allowing for further chemical reactions.

Pharmacokinetics

The PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG6-t-butyl ester typically involves the reaction of a PEG derivative with a brominating agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base such as triethylamine to facilitate the reaction. The t-butyl ester group is introduced through esterification reactions involving t-butyl alcohol and a suitable carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Bromo-PEG1-t-butyl ester
  • Bromo-PEG5-t-butyl ester
  • Bromo-PEG2-CH2CO2tBu
  • Bromo-PEG3-CH2CO2tBu
  • Bromo-PEG4-CH2CO2tBu

Comparison: Bromo-PEG6-t-butyl ester is unique due to its longer PEG spacer, which provides greater solubility and flexibility in various applications compared to shorter PEG derivatives. The presence of the t-butyl protected carboxyl group also allows for controlled deprotection and subsequent conjugation reactions, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37BrO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRDORXGTMATBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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